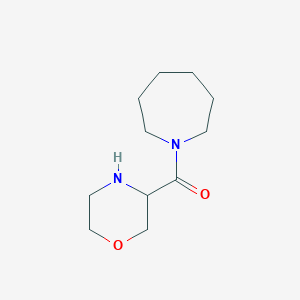![molecular formula C12H9N3O B11890213 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11890213.png)
3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL is a heterocyclic compound that features an imidazo[4,5-B]pyridine core fused with a phenyl group. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine, which can then undergo further reactions to yield the desired compound . The reaction conditions often involve phase transfer catalysis in a solid-liquid system, using potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the imidazo[4,5-B]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenated derivatives and phase transfer catalysts are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-B]pyridine compounds .
Scientific Research Applications
3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to purines makes it a candidate for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL involves its interaction with specific molecular targets and pathways. For instance, it can act as an allosteric modulator of the GABA A receptor, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes such as aromatase, affecting hormone synthesis and metabolism .
Comparison with Similar Compounds
Imidazo[4,5-C]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-A]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-A]pyridine: Another isomer with distinct pharmacological properties.
Uniqueness: 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL stands out due to its specific structural configuration and the resulting biological activities. Its ability to act as a GABA A receptor modulator and its potential as a proton pump inhibitor and aromatase inhibitor highlight its unique therapeutic potential .
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-phenyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H9N3O/c16-11-7-6-10-12(14-11)15(8-13-10)9-4-2-1-3-5-9/h1-8H,(H,14,16) |
InChI Key |
CAABWPDQHBTKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2NC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890136.png)
![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)

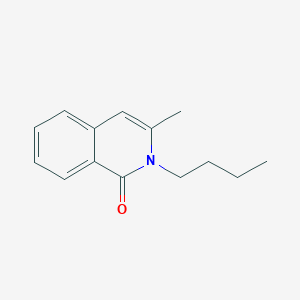
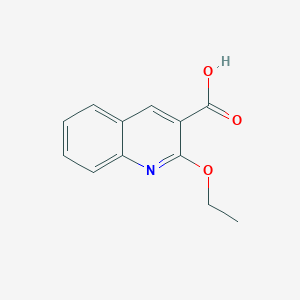
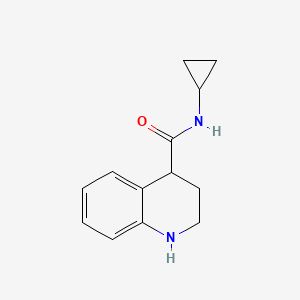

![2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B11890189.png)

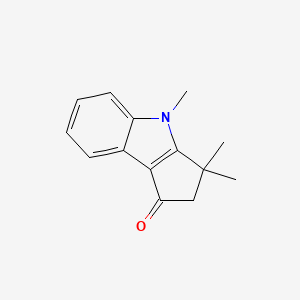
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890218.png)


